Toll protein - 118929-01-4

Toll protein

Catalog Number: EVT-1511242
CAS Number: 118929-01-4
Molecular Formula: C21H18N2O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Toll proteins are a family of receptors that play crucial roles in the immune response and developmental processes across various species, particularly in Drosophila (fruit flies) and mammals. The Toll-like receptor 9, a member of this family, is particularly well-studied for its role in recognizing pathogens and activating innate immunity. The classification of Toll proteins is primarily based on their structural features, including the presence of Toll/interleukin-1 receptor domains.

Source and Classification

Toll proteins were first identified in Drosophila melanogaster, where they are involved in embryonic development and immune responses. In humans, Toll-like receptors (TLRs) are key components of the innate immune system, with TLR9 being significant for recognizing unmethylated CpG DNA from bacteria and viruses. The classification of Toll proteins includes several types based on their functional roles:

  • Toll-like receptors (TLRs): Involved in pathogen recognition.
  • Interleukin-1 receptors: Mediating inflammation.
  • Toll/interleukin-1 receptor domain-containing proteins: Enzymatic functions related to NAD metabolism.
Synthesis Analysis

The synthesis of Toll proteins, particularly Toll-like receptor 9, can be achieved through various methods. A notable technique involves cell-free protein synthesis systems using Chinese hamster ovary cell lysates. This method optimizes conditions such as temperature and reaction time to enhance protein yield. For instance, the ectodomain of Toll-like receptor 9 was synthesized using a combination of specific plasmid constructs and reaction conditions tailored for effective transcription and translation.

Technical Details:

  • Cell-free synthesis: Utilizes translationally active cell lysates.
  • Optimized parameters: Reaction temperature, time, and salt concentrations are adjusted for maximum yield.
  • Tagging: A histidine tag is often incorporated for purification purposes.
Molecular Structure Analysis

The molecular structure of Toll proteins includes several key features:

  • Extracellular domain: Responsible for ligand binding.
  • Transmembrane region: Anchors the protein within the cell membrane.
  • Intracellular domain: Contains signaling motifs essential for downstream signaling pathways.

Structural Data:

  • The ectodomain of Toll-like receptor 9 spans approximately 27–440 amino acids.
  • The structure typically includes leucine-rich repeats that facilitate ligand interaction.
Chemical Reactions Analysis

Toll proteins participate in various biochemical reactions, primarily involving signal transduction pathways following ligand binding. Upon activation by specific ligands (e.g., bacterial DNA), these receptors initiate a cascade of intracellular events leading to immune responses.

Technical Details:

  • Ligand binding: Triggers conformational changes in the receptor.
  • Signal transduction: Involves recruitment of adaptor proteins like MyD88 and subsequent activation of kinases leading to transcription factor activation.
Mechanism of Action

The mechanism of action for Toll proteins involves several steps:

  1. Ligand Recognition: Binding to specific pathogen-associated molecular patterns.
  2. Receptor Dimerization: Activation leads to dimerization or oligomerization of the receptors.
  3. Signal Cascade Initiation: Recruitment of adaptor proteins activates downstream signaling pathways, resulting in gene expression changes that promote inflammation and immune responses.

Data Insights:

  • Activation of Toll-like receptor 9 leads to the production of pro-inflammatory cytokines through nuclear factor kappa B signaling pathways.
Physical and Chemical Properties Analysis

Toll proteins exhibit distinct physical and chemical properties that influence their function:

  • Molecular Weight: Varies by type; for example, Toll-like receptor 9 has a molecular weight around 100 kDa.
  • Solubility: Generally soluble in physiological buffers; stability can be affected by pH and ionic strength.

Relevant Data:

  • Optimal functioning often requires specific environmental conditions such as pH around 7.5 for maximal activity.
Applications

Toll proteins have significant scientific applications:

  • Immunological Research: Understanding pathogen recognition mechanisms.
  • Vaccine Development: Targeting Toll-like receptors to enhance vaccine efficacy.
  • Therapeutic Targets: Modulating Toll receptor activity can influence inflammatory diseases and cancer therapies.
Evolutionary Origins & Phylogenetic Conservation of Toll Protein Signaling

Discovery of Toll in Drosophila melanogaster Dorsoventral Patterning

The identification of the Toll protein in Drosophila melanogaster marked a seminal discovery in developmental biology. Initially characterized for its role in establishing embryonic dorsoventral (DV) polarity, Toll activation triggers a signaling cascade culminating in nuclear translocation of the NF-κB homolog Dorsal. This process hinges on proteolytic activation of the ligand Spätzle by a serine protease cascade (Gastrulation Defective, Snake, Easter), which binds Toll and initiates intracellular signaling through adaptors like dMyD88, Tube, and Pelle [3] [7]. Notably, Toll's developmental function is distinct from its immune role, employing dedicated upstream proteases absent in immune responses. Genetic screens revealed that Toll mutants exhibit ventralized embryos due to impaired Dorsal gradient formation, underscoring its conserved developmental function across insects [7].

Evolutionary Divergence into Mammalian Toll-Like Receptors (TLRs)

While Drosophila possesses nine Toll-related genes (Toll, 18Wheeler, Toll-3 to Toll-9), mammalian genomes encode 10–13 TLRs specialized in pathogen recognition. Phylogenetic analyses reveal independent evolutionary trajectories:

  • Insect Tolls cluster separately from vertebrate TLRs, indicating divergence after the protostome-deuterostome split [6] [9].
  • Mammalian TLRs directly bind pathogen-associated molecular patterns (PAMPs; e.g., TLR4-LPS interaction), whereas Drosophila Toll relies on upstream recognition proteins (PGRPs, βGRPs) that activate Spätzle [7].
  • Functional diversification occurred in mammals: TLRs split into cell-surface receptors (TLR1, 2, 4, 5, 6) detecting microbial lipids/proteins and endosomal receptors (TLR3, 7, 8, 9) sensing nucleic acids [8]. Despite structural divergence, the cytoplasmic TIR domain and downstream NF-κB pathway remain strikingly conserved [3].

Comparative Genomics of Toll Homologs Across Metazoans

Genomic analyses across 85+ metazoan species reveal complex TLR evolutionary dynamics:

Table 1: TLR Repertoire Diversity Across Metazoan Lineages

Taxonomic GroupRepresentative SpeciesTLR CountKey Evolutionary Features
CnidariaNematostella vectensis2–5Presence of sccTLRs; ancestral TLR-Cα and TLR-Cβ/γ clades
ProtostomesDrosophila melanogaster9Predominantly mccTLRs; immune/developmental functions
BivalviaMytilus galloprovincialis>200Lineage-specific expansions; tandem duplications
DeuterostomesHomo sapiens10Six conserved families; nucleic acid-sensing specialization
XenacoelomorphsXenoturbella bocki0Complete TLR loss

Key findings include:

  • Ancient Origin: TLRs emerged in the cnidarian-bilaterian ancestor, with three ancestral clades (α, β, γ) identified. TLR-Cα persists in cnidarians, ecdysozoans, and spiralians, while TLR-Cβ/γ duplicated in the protostome-deuterostome ancestor [1] [9].
  • Bivalve Expansion: Mussels (Mytilus spp.) exhibit the largest TLR repertoire in Metazoa, driven by lineage-specific tandem duplications and subfunctionalization. This correlates with their filter-feeding ecology and constant pathogen exposure [9].
  • Major Losses: Xenacoelomorphs and hydrozoan cnidarians (Hydra, Clytia) lack TLRs, suggesting independent losses [1] [2].

Conservation of Leucine-Rich Repeat (LRR) Domains in Innate Immunity

The LRR domain—a curved solenoid structure of 20–30 amino acid repeats—mediates ligand recognition and complex formation. Key evolutionary patterns include:

Table 2: LRR Domain Architectures in Toll/TLR Proteins

Domain TypeStructural FeaturesTaxonomic DistributionFunctional Implications
sccTLR (V-type)Single C-terminal cysteine cluster (LRR-CT)Vertebrates, cnidarians, some protostomesDirect PAMP binding (e.g., LPS, flagellin)
mccTLR (P-type)Multiple cysteine clusters (LRR-NT + LRR-CT)Arthropods, molluscs, annelidsIndirect activation via cytokines/Spätzle
LRR-NT/LRR-CTFlanking domains stabilizing the β-sheet scaffoldAll metazoan TLRsStructural integrity; ligand specificity
  • Functional Constraints: LRR domains evolve under episodic positive selection (e.g., in bivalve TLRs) to diversify pathogen recognition, balanced by purifying selection maintaining structural residues [4] [9].
  • Domain Co-Occurrence: RI-class LRRs associate with NACHT domains in NLRs, while S/T-class LRRs frequently pair with transmembrane domains in receptor TLRs [4].
  • Conservation Beyond TLRs: LRR domains exist in plant immune receptors (NBS-LRR) and neuronal adhesion proteins (Slitrk), highlighting their ancient role in molecular pattern recognition [4].

Structural Insight: The horseshoe-shaped LRR fold creates a versatile binding surface. Variable residues in β-strands dictate ligand specificity, while conserved cysteines in LRR-NT/LRR-CT maintain structural integrity—a trade-off enabling pathogen recognition diversity without compromising receptor stability [4] [8].

Properties

CAS Number

118929-01-4

Product Name

Toll protein

Molecular Formula

C21H18N2O6

Synonyms

Toll protein

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